molecular formula C12H15N3O2 B14847785 Ethyl-1,3-dimethyl-4-amino-1H-indazole-5-carboxylate

Ethyl-1,3-dimethyl-4-amino-1H-indazole-5-carboxylate

Cat. No.: B14847785
M. Wt: 233.27 g/mol
InChI Key: IUBNWUYXOSHHND-UHFFFAOYSA-N
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Description

Ethyl-1,3-dimethyl-4-amino-1H-indazole-5-carboxylate is a synthetic compound belonging to the indazole family. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. These compounds are known for their diverse biological activities and are used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl-1,3-dimethyl-4-amino-1H-indazole-5-carboxylate typically involves the reaction of hydrazines with 1,3-diketones in the presence of a catalyst. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone under acidic conditions . The reaction is carried out under reflux in methanol using methanesulfonic acid as a catalyst, resulting in the formation of the indazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the production process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Ethyl-1,3-dimethyl-4-amino-1H-indazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Ethyl-1,3-dimethyl-4-amino-1H-indazole-5-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl-1,3-dimethyl-4-amino-1H-indazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern on the indazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for scientific research and potential therapeutic applications .

Properties

Molecular Formula

C12H15N3O2

Molecular Weight

233.27 g/mol

IUPAC Name

ethyl 4-amino-1,3-dimethylindazole-5-carboxylate

InChI

InChI=1S/C12H15N3O2/c1-4-17-12(16)8-5-6-9-10(11(8)13)7(2)14-15(9)3/h5-6H,4,13H2,1-3H3

InChI Key

IUBNWUYXOSHHND-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(C=C1)N(N=C2C)C)N

Origin of Product

United States

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